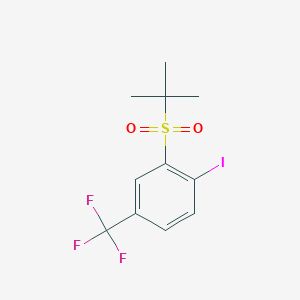
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with iodine, a sulfonyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One possible route could involve:
Starting Material: A benzene derivative with appropriate substituents.
Iodination: Introduction of the iodine atom using reagents like iodine (I2) and a suitable oxidizing agent.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or other trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield azido or cyano derivatives, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the synthesis of biologically active molecules or as a probe in biochemical studies.
Medicine: Could be explored for its potential pharmacological properties or as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application
Electrophilic and Nucleophilic Interactions: Due to the presence of iodine and sulfonyl groups.
Hydrophobic Interactions: Due to the trifluoromethyl group.
Formation of Reactive Intermediates: That can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Lacks the sulfonyl group.
2-(2-Methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: Lacks the iodine atom.
1-Iodo-2-(2-methylpropane-2-sulfonyl)benzene: Lacks the trifluoromethyl group.
Uniqueness
1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is unique due to the combination of iodine, sulfonyl, and trifluoromethyl groups on the benzene ring
Propriétés
Numéro CAS |
649721-48-2 |
|---|---|
Formule moléculaire |
C11H12F3IO2S |
Poids moléculaire |
392.18 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO2S/c1-10(2,3)18(16,17)9-6-7(11(12,13)14)4-5-8(9)15/h4-6H,1-3H3 |
Clé InChI |
LKFGITPGHKCKKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















